molecular formula C9H12FNO B8700571 4-fluoro-N-(2-methoxyethyl)aniline

4-fluoro-N-(2-methoxyethyl)aniline

Cat. No.: B8700571
M. Wt: 169.20 g/mol
InChI Key: GILNNWLUUQZYEW-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-methoxyethyl)aniline is an organic compound with the molecular formula C9H12FNO It is a derivative of benzenamine, where the amino group is substituted with a 4-fluoro group and a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methoxyethyl)aniline typically involves the following steps:

    Nitration: The starting material, 4-fluorobenzene, undergoes nitration to form 4-fluoronitrobenzene.

    Reduction: The nitro group in 4-fluoronitrobenzene is reduced to an amino group, yielding 4-fluoroaniline.

    Alkylation: 4-fluoroaniline is then alkylated with 2-methoxyethyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-methoxyethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 4-fluoro-N-(2-methoxyethyl)nitrobenzene.

    Reduction: Formation of 4-fluoro-N-(2-methoxyethyl)amine.

    Substitution: Formation of various substituted benzenamines depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(2-methoxyethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methoxyethyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological targets. The methoxyethyl group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability .

Comparison with Similar Compounds

Similar Compounds

    4-fluoroaniline: Lacks the methoxyethyl group, resulting in different chemical and biological properties.

    N-methylaniline: Lacks the fluorine atom, affecting its reactivity and binding affinity.

    4-methoxyaniline: Lacks the fluorine atom, leading to different electronic and steric effects

Uniqueness

4-fluoro-N-(2-methoxyethyl)aniline is unique due to the combined presence of the fluorine and methoxyethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

4-fluoro-N-(2-methoxyethyl)aniline

InChI

InChI=1S/C9H12FNO/c1-12-7-6-11-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3

InChI Key

GILNNWLUUQZYEW-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50 mL round-bottomed flask was added 4-fluoroaniline (383 μL, 3971 μmol, Aldrich), 2-bromoethyl methyl ether (552 μL, 3971 μmol, Aldrich), sodium carbonate (667 mg, 7943 μmol), DMF (2 mL). The reaction mixture was stirred at 80° C. for overnight (ca 17 h). The mixture was cooled down to RT. The reaction mixture was diluted with water (30 mL) and extracted with EtOAc (2×40 mL). The organic extract was washed with water (20 mL), saturated NaCl (20 mL), dried over Na2SO4, filtered and concentrated in vacuo and the residue was purified by silica gel chromatography, eluting with 30% EtOAc/hexanes to give 4-fluoro-N-(2-methoxyethyl)benzenamine. MS (ESI pos. ion) m/z: 170 (M+1).
Quantity
383 μL
Type
reactant
Reaction Step One
Quantity
552 μL
Type
reactant
Reaction Step One
Quantity
667 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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